Levocabastine hydrochloride
Overview
Description
Levocabastine hydrochloride is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis and allergic rhinitis . This compound is known for its potent antihistaminic properties, which help alleviate symptoms associated with allergic reactions.
Mechanism of Action
Target of Action
Levocabastine hydrochloride is a potent, selective histamine H1 receptor antagonist . The primary targets of Levocabastine are the histamine H1 receptors located on effector cells . These receptors play a crucial role in mediating allergic reactions.
Mode of Action
Levocabastine works by competing with histamine for H1-receptor sites on effector cells . Additionally, Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist .
Biochemical Pathways
Levocabastine exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . Both histamine and antigens induced conjunctivitis can be inhibited by levocabastine . Levocabastine can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .
Pharmacokinetics
Levocabastine undergoes minimal hepatic metabolism and is predominantly cleared by the kidneys . Approximately 70% of the parent drug is recovered unchanged in the urine . Plasma protein binding is approximately 55% and the potential for drug interactions involving binding site displacement is negligible .
Result of Action
The result of Levocabastine’s action is the temporary relief of the signs and symptoms of seasonal allergic conjunctivitis and allergic rhinitis . It achieves this by inhibiting the effects of histamine, a substance in the body that causes allergic symptoms .
Biochemical Analysis
Biochemical Properties
Levocabastine hydrochloride is a potent, selective histamine H1-receptor antagonist . It exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . It also binds to the G protein-coupled neurotensin receptor 2 (NTR2), but not NTR1 .
Cellular Effects
This compound can inhibit both histamine and antigens induced conjunctivitis . It can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .
Molecular Mechanism
This compound works by competing with histamine for H1-receptor sites on effector cells . It thereby prevents, but does not reverse, responses mediated by histamine alone . This compound does not block histamine release but, rather, prevents histamine binding and activity .
Temporal Effects in Laboratory Settings
This compound has been shown to have a prompt onset of antiallergic activity after application . The incidence of adverse effects associated with levocabastine therapy is low and is similar to that observed with placebo and sodium cromoglycate .
Metabolic Pathways
The hepatic metabolism of levocabastine is of relatively minor significance . In humans, 65 to 70% of absorbed levocabastine is excreted in the urine as unchanged drug, 10 to 20% appears in the faeces unchanged, and the remainder is recovered in the urine as the acylglucuronide metabolite .
Transport and Distribution
Specific information on the transport and distribution of this compound within cells and tissues was not found in the available literature. It is known that it is used as a nasal spray for allergic rhinitis and as an ophthalmic for the temporary relief of the signs and symptoms of seasonal allergic conjunctivitis .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the available literature. Given its role as a histamine H1-receptor antagonist, it is likely to interact with these receptors located on the cell surface .
Preparation Methods
The synthesis of levocabastine hydrochloride involves several steps to achieve high purity and yield. A practical and sustainable method for its synthesis includes the preparation of an optically active key intermediate without chiral resolution and an effective detosylation process . The industrial production method developed provides this compound in greater than 99.5% purity with a 14.2% overall yield .
Chemical Reactions Analysis
Levocabastine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s functional groups.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Levocabastine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study histamine receptor interactions.
Biology: Helps in understanding the role of histamine in allergic reactions.
Medicine: Widely used in the treatment of allergic conjunctivitis and rhinitis.
Industry: Employed in the formulation of ophthalmic and nasal sprays for allergy relief
Comparison with Similar Compounds
Levocabastine hydrochloride is compared with other histamine H1 receptor antagonists such as:
Cetirizine: Another second-generation antihistamine used for similar indications but with different pharmacokinetic properties.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedating antihistamine with a different chemical structure.
This compound is unique due to its high selectivity for H1 receptors and its additional action on neurotensin receptors .
Properties
CAS No. |
79547-78-7 |
---|---|
Molecular Formula |
C26H30ClFN2O2 |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
(4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19?,23?,25?,26-;/m0./s1 |
InChI Key |
OICFWWJHIMKBCD-NGMXLJDTSA-N |
Isomeric SMILES |
CC1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
Appearance |
Solid powder |
79547-78-7 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
79516-68-0 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid Bilina lévophta levocabastine levocabastine hydrochloride levophta livocab livostin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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